molecular formula C16H15N5OS B2598780 N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide CAS No. 924824-54-4

N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide

Cat. No.: B2598780
CAS No.: 924824-54-4
M. Wt: 325.39
InChI Key: CYNKRHZDXVDIRS-UHFFFAOYSA-N
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Description

N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide is a complex organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atomsThe tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in the synthesis of pharmaceuticals and other chemical products .

Scientific Research Applications

N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide is not mentioned in the search results, tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .

Safety and Hazards

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .

Future Directions

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways . These methods often involve the use of water as a solvent, moderate conditions, non-toxic reagents, easy extractions, and low cost . The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide typically involves the formation of the tetrazole ring followed by its attachment to the propanamide moiety. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles. This reaction can be catalyzed by various metal catalysts, such as copper or zinc, and often requires elevated temperatures and specific solvents like dimethylformamide (DMF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide is unique due to its combination of the tetrazole ring with the propanamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-12(15(22)17-13-8-4-2-5-9-13)23-16-18-19-20-21(16)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNKRHZDXVDIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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